molecular formula C12H15BrF2O2Si B12611149 Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate CAS No. 918446-98-7

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate

Cat. No.: B12611149
CAS No.: 918446-98-7
M. Wt: 337.23 g/mol
InChI Key: SJULOBXZVRMSJM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is a chemical compound with a complex structure that includes bromine, silicon, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate typically involves multiple steps, starting with the preparation of the benzoate coreThe difluoro group is added using fluorinating agents under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The process is optimized for efficiency and safety, considering the handling of hazardous reagents like bromine and fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate involves its interaction with specific molecular targets. The bromine and silyl groups can participate in various chemical interactions, influencing the reactivity and stability of the compound. The difluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate is unique due to the presence of the silyl and difluoro groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable tool in scientific research .

Properties

CAS No.

918446-98-7

Molecular Formula

C12H15BrF2O2Si

Molecular Weight

337.23 g/mol

IUPAC Name

methyl 3-bromo-5-[butan-2-yl(difluoro)silyl]benzoate

InChI

InChI=1S/C12H15BrF2O2Si/c1-4-8(2)18(14,15)11-6-9(12(16)17-3)5-10(13)7-11/h5-8H,4H2,1-3H3

InChI Key

SJULOBXZVRMSJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=CC(=C1)C(=O)OC)Br)(F)F

Origin of Product

United States

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